molecular formula C5H5N3 B052735 2-(1H-imidazol-1-yl)acetonitrile CAS No. 98873-55-3

2-(1H-imidazol-1-yl)acetonitrile

Cat. No. B052735
CAS RN: 98873-55-3
M. Wt: 107.11 g/mol
InChI Key: ZPGCVVBPGQJSPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bis(1,3-azol-2-yl)acetonitriles, which can be considered analogs to 2-(1H-imidazol-1-yl)acetonitrile, involves [3 + 2]-dipolar cycloaddition of imidazole N-oxides and 2-heteroaryl-3,3-dimethylacrylonitriles. This method facilitates the construction of various unsymmetric derivatives, demonstrating the versatility of imidazole-based compounds in synthetic organic chemistry (Kutasevich et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds like 2-(1H-Imidazol-1-yl)acetonitrile features imidazole rings, which are crucial for their reactivity. The imidazole ring in these molecules can participate in various chemical interactions due to the presence of nitrogen atoms, which can act as both nucleophiles and electrophiles. This dual reactivity is essential for the synthesis of complex molecules and materials.

Chemical Reactions and Properties

2-(1H-Imidazol-1-yl)acetonitrile and its derivatives undergo a range of chemical reactions, including N-alkylation and cycloadditions, showcasing their versatility as synthetic intermediates. For instance, FeCl3-catalyzed C-3 functionalization of imidazo[1,2-a]pyridines with diazoacetonitrile under oxidant- and ligand-free conditions highlights the potential of imidazole derivatives in facilitating environmentally friendly chemical transformations (Chen et al., 2020).

Scientific Research Applications

  • Chemical Reactions and Interactions :

    • Imidazole derivatives, including 2-(1H-imidazol-1-yl)acetonitrile, react with electron acceptors like p-benzoquinone in acetonitrile, forming products like bis(imidazol-1-yl) hydroquinones (Kouno et al., 1981).
    • Reactions with cyanogen bromide lead to various products depending on the substituents present in imidazole compounds. This study provides insight into the reactivity and structural changes of imidazole derivatives in different conditions (Mccallum et al., 1999).
  • Pharmaceutical Applications :

    • Complexes formed by the reaction of CuCl2 with imidazole derivatives, including 2-(1H-imidazol-1-yl)acetonitrile, have been explored for chemotherapy against tropical diseases. These studies investigate the structural characterization and potential medical applications of such complexes (Navarro et al., 2000).
    • Novel benzimidazole derivatives based on 2-(1H-imidazol-1-yl)acetonitrile have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, showing potential in cancer treatment (Mohareb et al., 2018).
  • Material Science and Sensor Development :

    • Imidazole derivatives have been utilized in the synthesis of electrochemical and fluorescent materials, indicating their utility in creating new materials with specific electronic and optical properties (Soylemez et al., 2015).
    • Novel imidazo-anthraquinones functionalised with indole and carbazole, synthesized in acetonitrile, serve as colorimetric chemosensors for detecting ions like cyanide and fluoride, highlighting the potential of imidazole derivatives in sensor technology (Batista et al., 2014).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole, which is structurally similar to 2-(1H-imidazol-1-yl)acetonitrile, is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs . Therefore, it is possible that 2-(1H-imidazol-1-yl)acetonitrile could also have potential applications in drug development .

properties

IUPAC Name

2-imidazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGCVVBPGQJSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472977
Record name (1H-Imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)acetonitrile

CAS RN

98873-55-3
Record name (1H-Imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Imidazolyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AK Mishra, A Kumar, H Singh, S Verma… - Current Bioactive …, 2019 - ingentaconnect.com
Background: Currently, ringworm treatment drugs include two major categories: first, propylene amine drugs, such as terbinafine, butenafine and naftifine, which exert their bactericidal …
Number of citations: 3 www.ingentaconnect.com
Z Clements - 2014 - repository.library.northeastern.edu
Chagas is labeled as a neglected tropical disease (NTD) and has had no successful new drugs in the past 30 years. The current available drugs for treatment of Chagas disease, …
N Rani, A Sharma, G Kumar Gupta… - Mini reviews in …, 2013 - ingentaconnect.com
Imidazoles are one of the most promising and vigorously pursued areas of contemporary antifungal chemotherapy depicting broad spectrum and potent activity. They have relatively …
Number of citations: 116 www.ingentaconnect.com
LD Luca - Current medicinal chemistry, 2006 - ingentaconnect.com
Imidazoles are an important class of heterocycles and include many substances of both biological and chemical interest. They are part of a large number of highly significant …
Number of citations: 429 www.ingentaconnect.com
N Rani, P Kumar, R Singh, DP de Sousa… - Current Drug …, 2020 - ingentaconnect.com
Imidazole containing compounds have been a very much explored field since ancient times. Subsequently, it constitutes a significant moiety for the new drug development. A variety of …
Number of citations: 10 www.ingentaconnect.com
M Sharma, J Mundlia, T Kumar, M Ahuja - Polymer Bulletin, 2021 - Springer
The aim of the present investigation is to use microwave-assisted technique to produce luliconazole-loaded solid lipid nanoparticles using stearic acid and Pluronic F-68. The effect of …
Number of citations: 13 link.springer.com
M Aghara, K Dudhat - Journal of Pharmaceutical Innovation, 2023 - Springer
Introduction In this article, we demonstrate the application of cooling crystallization to generate novel solid forms of drug-coformer cocrystal complexes. Method This approach enabled …
Number of citations: 1 link.springer.com
AA Purohit, DU Chavan, SM Marques… - Tenside Surfactants …, 2022 - degruyter.com
Despite numerous remarkable developments in clinical therapy, the world remains firmly in the grip of fungal infections. While conventional approaches to antifungal therapy are failing, …
Number of citations: 3 www.degruyter.com
A Suryawanshi, A Ansari… - Research Journal of …, 2021 - indianjournals.com
Objective A new, simple, economical, sensitive, precise and reproducible UV visible spectrophotometry method was developed for the estimation of luliconazole in pure form and …
Number of citations: 4 www.indianjournals.com
HM Patel, A Gangat, UB Patel… - Manipal Journal of …, 2020 - search.ebscohost.com
The aim of this study is to formulate a novel topical film forming spray containing antifungal, luliconazole, and other non-toxic substances. There is a strong clinical need to establish …
Number of citations: 4 search.ebscohost.com

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